molecular formula C12H16Cl2O B12803507 4-Tert-butyl-2-chloro-1-(2-chloroethoxy)benzene CAS No. 2051-63-0

4-Tert-butyl-2-chloro-1-(2-chloroethoxy)benzene

Cat. No.: B12803507
CAS No.: 2051-63-0
M. Wt: 247.16 g/mol
InChI Key: XFUFWZSWAIXWHV-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-chloro-1-(2-chloroethoxy)benzene is an organic compound characterized by the presence of a tert-butyl group, two chlorine atoms, and an ethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2-chloro-1-(2-chloroethoxy)benzene typically involves the following steps:

    Starting Material: The synthesis begins with 4-tert-butylphenol.

    Chlorination: The phenol group is chlorinated using thionyl chloride (SOCl₂) to form 4-tert-butyl-2-chlorophenol.

    Etherification: The chlorinated phenol undergoes etherification with 2-chloroethanol in the presence of a base such as potassium carbonate (K₂CO₃) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-chloro-1-(2-chloroethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction: The tert-butyl group can be oxidized under specific conditions, and the benzene ring can undergo reduction reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used under reflux conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.

Major Products

    Substitution: Products include derivatives where the chlorine atoms are replaced by other nucleophiles.

    Oxidation: Oxidation of the tert-butyl group can yield tert-butyl alcohol derivatives.

    Reduction: Reduction of the benzene ring can lead to cyclohexane derivatives.

Scientific Research Applications

4-Tert-butyl-2-chloro-1-(2-chloroethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition studies.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-chloro-1-(2-chloroethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. The presence of chlorine atoms and the tert-butyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butylbenzyl chloride
  • 4-Tert-butyl-2-chlorophenol
  • 4-Tert-butyl-2-chloro-1-(2-chloroethoxy)benzene derivatives

Uniqueness

This compound is unique due to the combination of its tert-butyl group, chlorine atoms, and ethoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.

Properties

CAS No.

2051-63-0

Molecular Formula

C12H16Cl2O

Molecular Weight

247.16 g/mol

IUPAC Name

4-tert-butyl-2-chloro-1-(2-chloroethoxy)benzene

InChI

InChI=1S/C12H16Cl2O/c1-12(2,3)9-4-5-11(10(14)8-9)15-7-6-13/h4-5,8H,6-7H2,1-3H3

InChI Key

XFUFWZSWAIXWHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCCCl)Cl

Origin of Product

United States

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